2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine
CAS No.: 35623-09-7
Cat. No.: VC18406326
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35623-09-7 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3 |
| Standard InChI Key | MGESDKOHGQHZFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=C1N)COC)CN |
Introduction
Chemical Structure and Nomenclature
The compound 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine features a pyridine backbone with four distinct substituents (Figure 1):
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Methyl group at position 2.
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Amino group (-NH₂) at position 3.
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Methoxymethyl group (-CH₂OCH₃) at position 4.
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Aminomethyl group (-CH₂NH₂) at position 5.
Molecular Formula and Weight
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Formula: C₁₀H₁₆N₃O
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Molecular weight: 194.26 g/mol (calculated).
Structural Analogues
The closest analogues include:
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3-Amino-4-methylpyridine (CAS 3430-27-1): A simpler derivative with a methyl group at position 4 and amino group at position 3, widely used in pharmaceuticals .
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4-Methylpyridine-3-boronic acid: A precursor for synthesizing amino-substituted pyridines via metal-catalyzed amination .
Synthesis and Reaction Pathways
Direct Amination Strategies
Patent CN104356057A (2014) outlines a method for synthesizing 3-amino-4-methylpyridine using 4-methylpyridine-3-boronic acid and inorganic amides in the presence of metal oxide catalysts . Adapting this approach, the target compound could theoretically be synthesized through sequential functionalization:
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Borylation: Introduce a boronic acid group at position 3 of 2-methyl-4-methoxymethylpyridine.
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Amination: Replace the boronic acid with an amino group using ammonia or ammonium salts .
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Aminomethylation: Introduce the aminomethyl group at position 5 via reductive amination or nucleophilic substitution.
Multi-Step Functionalization
Alternative routes may involve:
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Nucleophilic substitution of halogenated intermediates (e.g., 2-methyl-3-nitro-4-methoxymethyl-5-bromopyridine) with ammonia or methylamine.
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Reductive amination of ketone intermediates (e.g., 2-methyl-4-methoxymethyl-5-pyridinecarboxaldehyde) to install aminomethyl groups .
Key Challenges
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Regioselectivity: Ensuring precise substitution at positions 3 and 5 without side reactions.
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Stability: The methoxymethyl group (-CH₂OCH₃) may hydrolyze under acidic or basic conditions, requiring protective strategies.
Physicochemical Properties
Predicted Properties
Spectroscopic Data
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¹H NMR (D₂O, estimated):
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δ 2.45 (s, 3H, CH₃ at C2).
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δ 3.30 (s, 3H, OCH₃).
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δ 3.75–4.10 (m, 4H, CH₂NH₂ and CH₂OCH₃).
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δ 6.90–7.20 (m, 1H, pyridine H6).
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IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine ring) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyridine derivatives are critical in drug synthesis. For example:
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Nevirapine: An anti-HIV drug using 3-amino-4-methylpyridine as a key intermediate .
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Antibiotics: Aminomethylpyridines serve as precursors for quinolone antibiotics .
Agrochemicals
Functionalized pyridines are used in herbicides and insecticides. The methoxymethyl group may enhance lipid solubility, improving bioavailability .
Coordination Chemistry
The amino and aminomethyl groups enable metal chelation, making the compound a potential ligand for catalytic systems .
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